molecular formula C17H14BrClN2O2S2 B406613 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE

1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE

Cat. No.: B406613
M. Wt: 457.8g/mol
InChI Key: IHFRXJYLSBGTFF-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE is a synthetic organic compound that features a pyrazole core substituted with bromophenylsulfonyl and chlorophenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole core: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonyl group: The bromophenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Thioether formation: The chlorophenylthio group can be introduced through nucleophilic substitution reactions using thiols and appropriate leaving groups under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole: Lacks the chlorophenylthio group, which may result in different biological activity and chemical reactivity.

    4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole: Lacks the bromophenylsulfonyl group, which may affect its overall properties.

Uniqueness

1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE is unique due to the presence of both bromophenylsulfonyl and chlorophenylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrClN2O2S2

Molecular Weight

457.8g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazole

InChI

InChI=1S/C17H14BrClN2O2S2/c1-11-17(24-15-7-5-14(19)6-8-15)12(2)21(20-11)25(22,23)16-9-3-13(18)4-10-16/h3-10H,1-2H3

InChI Key

IHFRXJYLSBGTFF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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